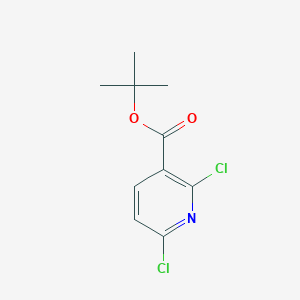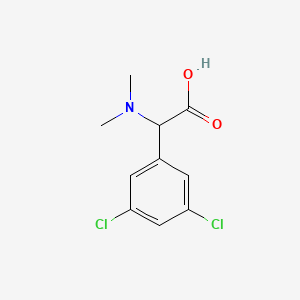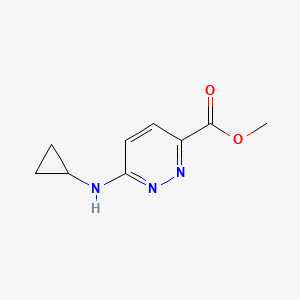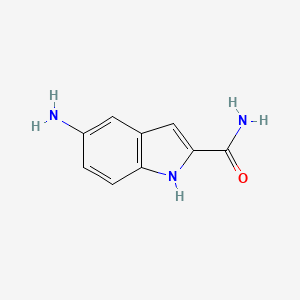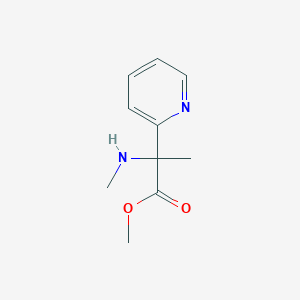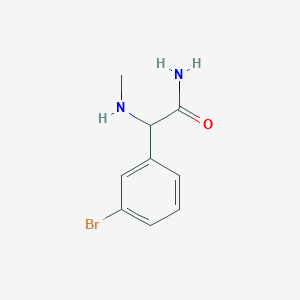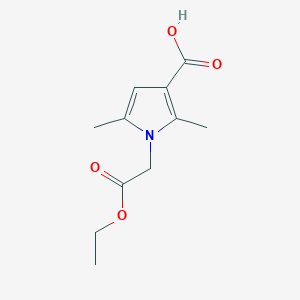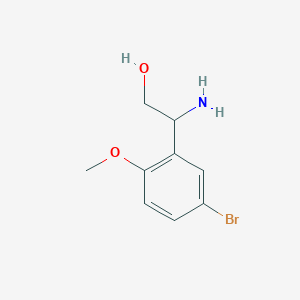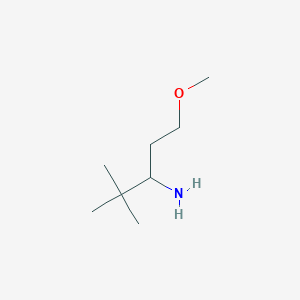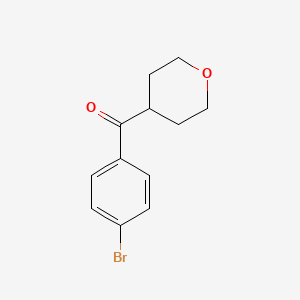
4-(4-Bromobenzoyl)oxane
Vue d'ensemble
Description
4-(4-Bromobenzoyl)oxane is a synthetic compound. It has a molecular weight of 269.13 g/mol and 476.124 .
Molecular Structure Analysis
The IUPAC name for 4-(4-Bromobenzoyl)oxane is (4-bromophenyl) (tetrahydro-2H-pyran-4-yl)methanone . The InChI code is 1S/C12H13BrO2/c13-11-3-1-9 (2-4-11)12 (14)10-5-7-15-8-6-10/h1-4,10H,5-8H2 .Physical And Chemical Properties Analysis
4-(4-Bromobenzoyl)oxane is a powder . It has a molecular weight of 269.13 g/mol and 476.124 .Applications De Recherche Scientifique
Flame Retardants and Environmental Impacts
Brominated flame retardants (BFRs) play a critical role in reducing the flammability of materials. Novel brominated flame retardants (NBFRs) are increasingly used due to restrictions on older BFRs. These compounds, including those similar to "4-(4-Bromobenzoyl)oxane," have been studied for their occurrence in indoor air, dust, consumer goods, and their potential environmental and health impacts. The research emphasizes the importance of understanding the environmental fate, toxicity, and occurrence of these compounds in various matrices (Zuiderveen, Slootweg, & de Boer, 2020).
Heterocyclic Compounds in Medicinal Chemistry
The structural motif of "4-(4-Bromobenzoyl)oxane" is indicative of its potential use in synthesizing heterocyclic compounds. For instance, 1,3,4-oxadiazoles are notable for their wide range of biological activities, and research into these compounds has been driven by their potential therapeutic applications. The synthesis and pharmacological evaluation of 1,3,4-oxadiazole derivatives have been a significant area of interest, highlighting the importance of such structures in developing new medicinal agents with various bioactivities (Verma et al., 2019).
Water Contamination and Treatment
Compounds similar to "4-(4-Bromobenzoyl)oxane" have been implicated in environmental pollution, such as 1,4-dioxane, a contaminant in water that poses significant challenges for remediation due to its stability and solubility in water. Research into the state of contamination and the evaluation of treatment technologies is crucial for addressing the presence of such recalcitrant compounds in the environment (Godri Pollitt et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
(4-bromophenyl)-(oxan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVQJNOBZNKTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



